molecular formula C15H13BrO B1292340 2-Bromo-3',4'-dimethylbenzophenone CAS No. 951892-44-7

2-Bromo-3',4'-dimethylbenzophenone

Cat. No. B1292340
CAS RN: 951892-44-7
M. Wt: 289.17 g/mol
InChI Key: VLORJBYDDDEKFI-UHFFFAOYSA-N
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Description

The compound 2-Bromo-3',4'-dimethylbenzophenone is a brominated organic molecule that is structurally related to benzophenone derivatives. While the specific compound is not directly studied in the provided papers, there are several related compounds that have been synthesized and characterized, which can provide insights into the chemical behavior and properties of 2-Bromo-3',4'-dimethylbenzophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, the synthesis of antipyrine derivatives with bromo substituents has been reported, where compounds were synthesized in good yields and characterized spectroscopically . Similarly, other brominated compounds such as 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione have been synthesized and characterized by IR, NMR, and elemental analysis . These studies suggest that the synthesis of 2-Bromo-3',4'-dimethylbenzophenone would likely involve similar spectroscopic techniques for characterization.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular and crystal structures of brominated compounds . For example, the crystal structure of a brominated quinoline derivative was analyzed, revealing that the pyridine ring adopts a distorted boat conformation . These findings can be extrapolated to predict that 2-Bromo-3',4'-dimethylbenzophenone would also exhibit a well-defined molecular structure, which could be elucidated using similar X-ray diffraction techniques.

Chemical Reactions Analysis

The reactivity of brominated compounds with nucleophiles has been explored, showing that brominated aromatic compounds can undergo nucleophilic substitution reactions . These reactions can lead to the formation of various substituted products, indicating that 2-Bromo-3',4'-dimethylbenzophenone could also participate in similar nucleophilic substitution reactions, potentially leading to a range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds have been extensively studied using various analytical techniques. For instance, DFT calculations, Hirshfeld surface analysis, and QTAIM analysis have been used to quantify intermolecular interactions in brominated compounds . These studies provide insights into the stability and intermolecular forces present in such compounds, suggesting that 2-Bromo-3',4'-dimethylbenzophenone would exhibit similar properties, such as hydrogen bonding and π-interactions, which could be analyzed using these computational methods.

Scientific Research Applications

Synthesis and Chemical Reactions

2-Bromo-3',4'-dimethylbenzophenone is involved in various chemical synthesis and reaction processes. For instance, it's used in the formation of dimethylsulfonium bromide, which is further reacted to synthesize heterocycles like hydrazones and thiadiazoline. These compounds find applications in the synthesis of several other heterocycles, demonstrating the chemical versatility of 2-Bromo-3',4'-dimethylbenzophenone (Abdelhamid & Shiaty, 1988).

Photodynamic Therapy

A study involving the synthesis of zinc phthalocyanine, substituted with new benzenesulfonamide derivative groups containing Schiff base, highlighted the potential of such compounds in photodynamic therapy for cancer treatment. The properties of these phthalocyanines, possibly derivable from 2-Bromo-3',4'-dimethylbenzophenone, are crucial for Type II photosensitizers in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant and Anticancer Activities

Research on bromophenol derivatives has shown significant antioxidant and anticancer activities. Methylated and acetylated derivatives of natural bromophenols, potentially including 2-Bromo-3',4'-dimethylbenzophenone, have been synthesized and evaluated for their cellular level antioxidant and anticancer activities. These studies open up possibilities for drug development leveraging the bioactive properties of such compounds (Dong et al., 2022).

Carbonic Anhydrase Inhibitory Properties

Bromophenols, including derivatives of 2-Bromo-3',4'-dimethylbenzophenone, have been investigated for their inhibitory effects on human cytosolic carbonic anhydrase II (hCA II) isozyme. This enzyme is a therapeutic target for several conditions like glaucoma, epilepsy, and osteoporosis. The research indicates that certain bromophenols can be effective hCA II inhibitors, highlighting their potential in drug development (Balaydın et al., 2012).

Photochemical Applications

The compound's role in photochemistry is also noteworthy. Studies have explored the photochemical reactions of methyl-substituted benzophenones, including derivatives of 2-Bromo-3',4'-dimethylbenzophenone, in the solid state. These reactions, involving intermolecular hydrogen abstraction and radical coupling, can be critical in understanding and developing new photochemical processes (Ito et al., 1987).

properties

IUPAC Name

(2-bromophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLORJBYDDDEKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3',4'-dimethylbenzophenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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